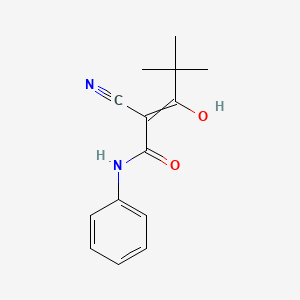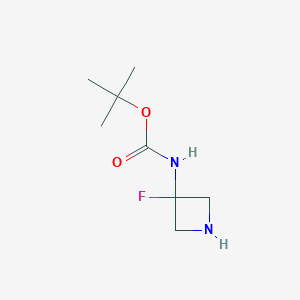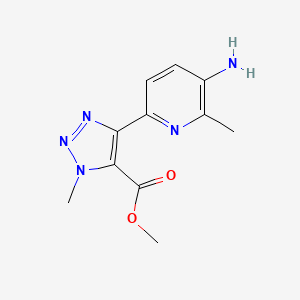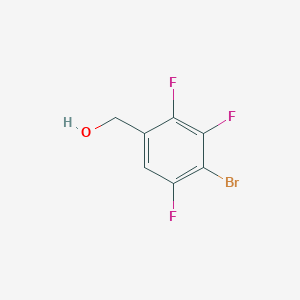
(4-Bromo-2,3,5-trifluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2,3,5-trifluorophenyl)methanol is an organic compound with the molecular formula C7H4BrF3O It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and three fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanol typically involves the bromination and fluorination of phenylmethanol derivatives. One common method is the bromination of 2,3,5-trifluorophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(4-Bromo-2,3,5-trifluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the bromine atom.
Major Products
Oxidation: 4-Bromo-2,3,5-trifluorobenzaldehyde or 4-Bromo-2,3,5-trifluorobenzoic acid.
Reduction: 2,3,5-Trifluorophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-2,3,5-trifluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
- (4-Bromo-2,3,6-trifluorophenyl)methanol
- (5-Bromo-2,3,4-trifluorophenyl)methanol
- 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone
Uniqueness
(4-Bromo-2,3,5-trifluorophenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C7H4BrF3O |
|---|---|
分子量 |
241.00 g/mol |
IUPAC名 |
(4-bromo-2,3,5-trifluorophenyl)methanol |
InChI |
InChI=1S/C7H4BrF3O/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1,12H,2H2 |
InChIキー |
FHTFUJHKMPAJOD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)Br)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


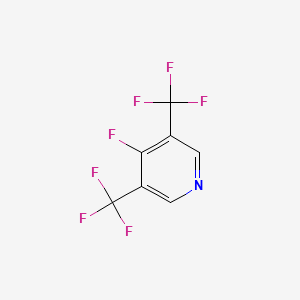
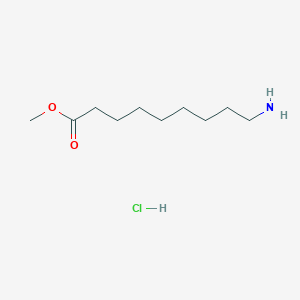

![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)

